molecular formula C8H11NO9 B15160822 (2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]

(2'S)-3-Hydroxy-[2,2'-iminobis(succinic acid)]

Cat. No.: B15160822
M. Wt: 265.17 g/mol
InChI Key: XYBHHDIIOKAINY-VIELNCHRSA-N
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Description

(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a hydroxyl group and an iminobis(succinic acid) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] typically involves the reaction of succinic acid derivatives with appropriate amine compounds under controlled conditions. One common method includes the use of succinic anhydride and an amine in the presence of a catalyst to facilitate the formation of the iminobis(succinic acid) structure. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] often employs continuous flow reactors to optimize yield and purity. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including crystallization and chromatography, are used to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The iminobis(succinic acid) moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] involves its interaction with specific molecular targets and pathways. The hydroxyl and iminobis(succinic acid) groups allow it to form stable complexes with metal ions and other molecules, influencing various biochemical processes. These interactions can modulate enzyme activity, alter metabolic pathways, and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid: A simpler dicarboxylic acid with similar chemical properties but lacking the iminobis structure.

    Glutaric Acid: Another dicarboxylic acid with a longer carbon chain, used in similar industrial applications.

    Adipic Acid: A widely used dicarboxylic acid in the production of nylon and other polymers.

Uniqueness

(2’S)-3-Hydroxy-[2,2’-iminobis(succinic acid)] is unique due to its combination of hydroxyl and iminobis(succinic acid) groups, which confer distinct chemical reactivity and potential for forming complex structures. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C8H11NO9

Molecular Weight

265.17 g/mol

IUPAC Name

2-[[(1S)-1,2-dicarboxyethyl]amino]-3-hydroxybutanedioic acid

InChI

InChI=1S/C8H11NO9/c10-3(11)1-2(6(13)14)9-4(7(15)16)5(12)8(17)18/h2,4-5,9,12H,1H2,(H,10,11)(H,13,14)(H,15,16)(H,17,18)/t2-,4?,5?/m0/s1

InChI Key

XYBHHDIIOKAINY-VIELNCHRSA-N

Isomeric SMILES

C([C@@H](C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)NC(C(C(=O)O)O)C(=O)O)C(=O)O

Origin of Product

United States

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